molecular formula C17H17ClO B1302610 4-tert-Butyl-4'-chlorobenzophenone CAS No. 67743-49-1

4-tert-Butyl-4'-chlorobenzophenone

Cat. No. B1302610
CAS RN: 67743-49-1
M. Wt: 272.8 g/mol
InChI Key: FMBVBJKJZFDPPJ-UHFFFAOYSA-N
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Description

4-tert-Butyl-4’-chlorobenzophenone is a chemical compound with the molecular formula C17H17ClO . It is a derivative of benzophenone, with a tert-butyl group and a chlorine atom attached to different phenyl rings .


Molecular Structure Analysis

The molecular structure of 4-tert-Butyl-4’-chlorobenzophenone consists of a carbonyl group (C=O) attached to two phenyl rings. One of these rings has a tert-butyl group (C(CH3)3), and the other has a chlorine atom . The InChI key for this compound is FMBVBJKJZFDPPJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-tert-Butyl-4’-chlorobenzophenone has a molecular weight of 272.77 . It has a boiling point of 380.2°C at 760 mmHg and a density of 1.107g/cm3 .

Scientific Research Applications

4-tert-Butyl-4'-chlorobenzophenone has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, such as benzodiazepines, benzothiazoles, and phenothiazines. It has also been used as a photodegradation inhibitor in various materials, such as polymers, paints, and adhesives. In addition, this compound has been used in the synthesis of a variety of other compounds, such as dyes, pigments, and pharmaceuticals.

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of various polymers , suggesting that its targets could be the reactive sites in polymer chains.

Mode of Action

4-tert-Butyl-4’-chlorobenzophenone likely interacts with its targets through chemical reactions. It may participate in free radical reactions, nucleophilic substitutions, and oxidations . The exact mode of action depends on the specific reaction conditions and the other reactants present.

Biochemical Pathways

It’s known that this compound can act as a chain stopper or endcapper in polymer synthesis . This suggests that it may affect the polymerization pathway by limiting chain growth.

Pharmacokinetics

Its molecular weight of 27277 could influence its bioavailability. Compounds with a molecular weight below 500 are generally more likely to be absorbed in the body.

Result of Action

The molecular and cellular effects of 4-tert-Butyl-4’-chlorobenzophenone’s action are likely related to its role in polymer synthesis. By acting as a chain stopper, it can control the molecular weight of the resulting polymer . This can influence the physical properties of the polymer, such as its strength, flexibility, and resistance to degradation.

Advantages and Limitations for Lab Experiments

4-tert-Butyl-4'-chlorobenzophenone has a number of advantages and limitations for lab experiments. The major advantage is that it is a water-soluble compound and can be easily synthesized from 4-chlorobenzophenone and tert-butyl alcohol. It is also a non-toxic compound, which makes it safe to use in laboratory experiments. However, it is not very stable and can degrade over time. In addition, it is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

There are a number of possible future directions for the use of 4-tert-Butyl-4'-chlorobenzophenone. It could be used as a photodegradation inhibitor in a variety of materials, such as polymers, paints, and adhesives. It could also be used as a reagent in the synthesis of a variety of compounds, such as benzodiazepines, benzothiazoles, and phenothiazines. Additionally, it could be used in the synthesis of a variety of other compounds, such as dyes, pigments, and pharmaceuticals. Finally, further research into its potential biochemical and physiological effects could be conducted in order to better understand its potential uses.

Synthesis Methods

4-tert-Butyl-4'-chlorobenzophenone can be synthesized from 4-chlorobenzophenone and tert-butyl alcohol. The reaction is catalyzed by a strong acid, such as sulfuric acid, and proceeds in two steps. In the first step, the 4-chlorobenzophenone is reacted with the tert-butyl alcohol in the presence of the acid catalyst to form this compound and water. In the second step, the water is removed from the reaction mixture to yield the desired product.

Safety and Hazards

While specific safety data for 4-tert-Butyl-4’-chlorobenzophenone is not available, it’s important to handle all chemical substances with care. Always use personal protective equipment and ensure adequate ventilation when handling chemicals .

properties

IUPAC Name

(4-tert-butylphenyl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBVBJKJZFDPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373799
Record name 4-tert-Butyl-4'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67743-49-1
Record name 4-tert-Butyl-4'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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